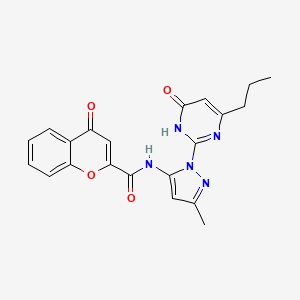

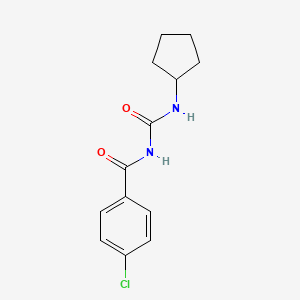

4-chloro-N-(cyclopentylcarbamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-N-(cyclopentylcarbamoyl)benzamide is a chemical compound . The molecular formula is C7H6ClNO . Its molecular weight is 155.582 . The IUPAC Standard InChI is InChI=1S/C7H6ClNO/c8-6-3-1-5 (2-4-6)7 (9)10/h1-4H, (H2,9,10) .

Synthesis Analysis

Benzamides, which include 4-chloro-N-(cyclopentylcarbamoyl)benzamide, can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient . It uses a superior and recoverable catalyst, has low reaction times, and is a simple procedure .Molecular Structure Analysis

The molecular structure of 4-chloro-N-(cyclopentylcarbamoyl)benzamide is available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound has been utilized in the synthesis of novel derivatives, which show promising biological activities. A study highlighted the synthesis of derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which demonstrated significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were also non-cytotoxic against the human cancer cell line HeLa, indicating their safety for further exploration as potential anti-tubercular agents (Nimbalkar et al., 2018).

Structural and Theoretical Studies

Studies on isomeric imides related to 4-chloro-N-(cyclopentylcarbamoyl)benzamide showed the significance of weak interactions in the crystal packing formation. Crystal structures of certain benzamide derivatives were analyzed to understand the role of weak hydrogen bonding and halogen bonding contacts in their aggregation. These insights are crucial for designing compounds with desired properties and stability (Mocilac et al., 2018).

Biochemical Interactions and Probe Development

The compound's derivatives have also been explored in biochemical applications. For instance, Glibenclamide, a structurally related compound, enhances the intrinsic fluorescence intensity of erbium ions, indicating its potential as a fluorimetric probe. Such probes are valuable in biochemical studies for monitoring interactions and processes at the molecular level (Faridbod et al., 2009).

Regioselective Reactions and Synthesis

The compound's structural framework has been utilized in regioselective reactions, which are fundamental in organic synthesis. For example, derivatives of 2-(4-chloro-2-pyridyl)benzoic acid and corresponding ester and amide were studied, showcasing the potential of 4-chloro-N-(cyclopentylcarbamoyl)benzamide derivatives in the synthesis of bioactive molecules with specific structural configurations (Rebstock et al., 2004).

Eigenschaften

IUPAC Name |

4-chloro-N-(cyclopentylcarbamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c14-10-7-5-9(6-8-10)12(17)16-13(18)15-11-3-1-2-4-11/h5-8,11H,1-4H2,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIWXWXLMHBOJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(cyclopentylcarbamoyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride](/img/structure/B2637186.png)

![5-((2-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637188.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2637194.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2637195.png)

![N-Methyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2637196.png)

![4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B2637207.png)